molecular formula C14H17N3O3S2 B2626035 N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1209885-97-1

N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2626035
CAS No.: 1209885-97-1
M. Wt: 339.43
InChI Key: JVQPSWDODJXGHA-UHFFFAOYSA-N
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Description

N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multiple steps. One common method starts with the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then subjected to cyclization reactions under specific conditions to yield the final thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide stands out due to its specific structural features, which confer unique biological activities and potential therapeutic applications. Its combination of a thiazole ring with a methylsulfonylphenyl group makes it particularly effective in certain biological contexts, such as enzyme inhibition and receptor modulation.

Properties

IUPAC Name

2-(4-methylsulfonylanilino)-N-propan-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-9(2)15-13(18)12-8-21-14(17-12)16-10-4-6-11(7-5-10)22(3,19)20/h4-9H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPSWDODJXGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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